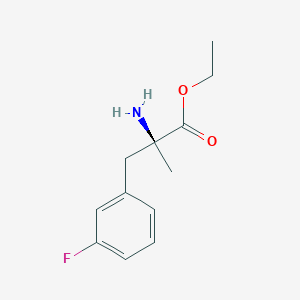
Alanine, 3-(M-fluorophenyl)-2-methyl, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 3-(M-fluorophenyl)-2-methyl, ethyl ester is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
The synthesis of Alanine, 3-(M-fluorophenyl)-2-methyl, ethyl ester involves several steps. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids followed by hydrolysis . Industrial production methods often utilize chemical catalysis to achieve selective fluorination under mild conditions .
Chemical Reactions Analysis
Alanine, 3-(M-fluorophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of Alanine, 3-(M-fluorophenyl)-2-methyl, ethyl ester involves its interaction with molecular targets through the formation of strong covalent bonds with fluorine atoms. This interaction can alter the compound’s stability, bioavailability, and activity, making it effective in various applications .
Comparison with Similar Compounds
Similar compounds include other fluorinated amino acids such as α-fluorophenylalanine and β,β-difluorophenylalanine . Alanine, 3-(M-fluorophenyl)-2-methyl, ethyl ester is unique due to its specific structure, which imparts distinct properties and applications compared to other fluorinated amino acids .
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
GIQRZCRDYRRDSB-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=CC=C1)F)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















